molecular formula C6H10BrN3 B179727 5-Bromo-3-tert-butyl-1H-1,2,4-triazole CAS No. 146858-36-8

5-Bromo-3-tert-butyl-1H-1,2,4-triazole

Cat. No.: B179727
CAS No.: 146858-36-8
M. Wt: 204.07 g/mol
InChI Key: OSHVHZJPOSOHEI-UHFFFAOYSA-N
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Description

“3-Bromo-5-tert-butyl-1H-1,2,4-triazole” is a derivative of 1,2,4-triazole, which is an important nitrogen heterocyclic compound. It contains three nitrogen atoms and two carbon atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole compounds, including “3-Bromo-5-tert-butyl-1H-1,2,4-triazole”, has attracted much attention due to their importance in medicinal chemistry . The introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .


Molecular Structure Analysis

The molecular structure of “3-Bromo-5-tert-butyl-1H-1,2,4-triazole” can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of 1,2,3-Triazoles : The transformation of propargyl azides, including compounds related to 3-bromo-5-tert-butyl-1H-1,2,4-triazole, into 1,2,3-triazoles has been explored, indicating a method for synthesizing these heterocycles (Banert, 1989).

  • Negishi Coupling in Synthesis : Efficient synthesis of 1,5-disubstituted 3-amino-1H-1,2,4-triazoles using Negishi coupling, highlights the versatility of triazole compounds in chemical reactions (Shen et al., 2015).

  • Synthesis of 1,2,3-Triazole 1-Oxides : A new approach to synthesize 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides shows the potential for creating structurally diverse triazole derivatives (Zelenov et al., 2014).

  • Halogenated Heteroaromatic Carbenes : Research into halogenated carbenes derived from triazole series, including compounds similar to 3-bromo-5-tert-butyl-1H-1,2,4-triazole, has been conducted, showing new stable carbenes (Glinyanaya et al., 2021).

Biological Applications

  • Antimicrobial Agents : Triazole and triazolothiadiazine derivatives, similar to 3-bromo-5-tert-butyl-1H-1,2,4-triazole, have been synthesized as novel antimicrobial agents, demonstrating their potential in medicine and agriculture (Kaplancikli et al., 2008).

  • Water-Soluble Ligands : Synthesis of bulky tris(triazolyl)borate ligands, related to the triazole structure, has been developed for potential applications in aqueous environments, showing the adaptability of these compounds in different media (Jernigan et al., 2007).

Material Science and Catalysis

  • Catalytic Applications : Research into the synthesis of tetra-tert-butylcalix[4]arene linked to 1,2,4-triazole derivatives has been conducted, indicating potential applications in catalysis and material science (Dilmaghani et al., 2016).

  • Complex Formation with Copper(II) Halides : The reaction of 1-tert-butyl-1H-1,2,4-triazole with copper(II) halides to form complexes highlights the utility of such compounds in forming metal-organic frameworks and complexes (Voitekhovich et al., 2018).

Properties

IUPAC Name

3-bromo-5-tert-butyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHVHZJPOSOHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622285
Record name 3-Bromo-5-tert-butyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146858-36-8
Record name 3-Bromo-5-tert-butyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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